Pharmacological Inactivity vs. Tolcapone
3-O-Methyltolcapone is the major inactive metabolite of the COMT inhibitor Tolcapone. While the parent compound, Tolcapone, is a potent inhibitor of human COMT with an IC₅₀ of 773 nM in liver tissue [1], 3-O-Methyltolcapone lacks this inhibitory activity. A clinical pharmacokinetic-pharmacodynamic study explicitly concluded that 'metabolites of tolcapone did not substantially contribute to its inhibitory activity' [2]. This is a critical differentiation from active COMT inhibitors like Tolcapone and Entacapone (IC₅₀ = 151 nM) [1].
| Evidence Dimension | COMT Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Pharmacologically inactive; no COMT inhibitory activity |
| Comparator Or Baseline | Tolcapone IC₅₀ = 773 nM; Entacapone IC₅₀ = 151 nM |
| Quantified Difference | Inactive vs. active (IC₅₀ 151-773 nM) |
| Conditions | Human liver COMT enzyme assay [1]; clinical pharmacodynamics assessment in healthy volunteers [2] |
Why This Matters
Procurement of the correct inactive metabolite is essential for analytical method validation and PK/PD studies aiming to quantify systemic drug exposure without confounding from pharmacological activity.
- [1] De Santi C, Giulianotti PC, Pietrabissa A, Mosca F, Pacifici GM. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone. Eur J Clin Pharmacol. 1998;54(3):215-9. doi: 10.1007/s002280050450. PMID: 9681662. View Source
- [2] Dingemanse J, Jorga K, Zürcher G, Schmitt M, Sedek G, Da Prada M, Van Brummelen P. Integrated pharmacokinetics and pharmacodynamics of the novel catechol-O-methyltransferase inhibitor tolcapone during first administration to humans. Clin Pharmacol Ther. 1995 May;57(5):508-17. doi: 10.1016/0009-9236(95)90035-7. PMID: 7768073. View Source
